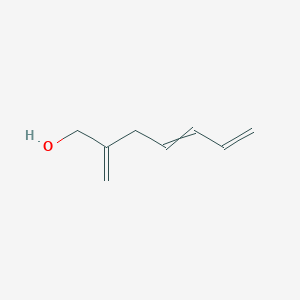

2-Methylidenehepta-4,6-dien-1-OL

Description

Properties

CAS No. |

57217-10-4 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-methylidenehepta-4,6-dien-1-ol |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-8(2)7-9/h3-5,9H,1-2,6-7H2 |

InChI Key |

VEUKIHVGYGQMHP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCC(=C)CO |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation–Dehydration Sequence

The C4–C7 fragment can be constructed via an Evans aldol reaction, leveraging chiral auxiliaries to control stereochemistry. For example, condensation of ethyl (E)-4-pentenal with a boron enolate derived from methyl acetate yields a β-hydroxy ketone intermediate. Subsequent Mukaiyama dehydration with triflic anhydride generates the conjugated diene system.

Procedure :

- Generate boron enolate from methyl acetate using diisopropylamine and boron trifluoride etherate.

- Add ethyl (E)-4-pentenal at −78°C, warm to 0°C, and quench with pH 7 buffer.

- Dehydrate the aldol adduct with triflic anhydride (1.2 equiv) and 2,6-lutidine in dichloromethane.

- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Wittig Olefination for Methylidene Installation

The exocyclic methylidene group is efficiently introduced using a stabilized ylide. A Horner–Wadsworth–Emmons (HWE) reaction between a phosphorylated aldehyde and a ketone precursor affords the terminal alkene with high E-selectivity.

Procedure :

Cross-Metathesis for Diene Formation

Grubbs II-catalyzed cross-metathesis between 1,3-pentadiene and a terminal olefin precursor constructs the conjugated diene motif. This method offers excellent regiocontrol and functional group tolerance.

Procedure :

- Combine 1,3-pentadiene (2.0 equiv) and allylic alcohol precursor (1.0 equiv) in dichloromethane.

- Add Grubbs II catalyst (5 mol%) and stir at 40°C for 12 h.

- Filter through Celite and concentrate under reduced pressure.

- Purify by flash chromatography.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Aldol–Dehydration | High stereocontrol; scalable | Requires anhydrous conditions | 60–65% |

| Wittig Olefination | E-selectivity; mild conditions | Phosphonate synthesis adds steps | 70–78% |

| Cross-Metathesis | Atom economy; modularity | Catalyst cost; side isomerization | 60–68% |

Functional Group Interconversions

Alcohol Protection Strategies

The C1 hydroxyl group necessitates protection during diene formation. Triethylsilyl (TES) ethers and 4-methoxybenzyl (PMB) ethers are optimal due to their stability under metathesis and Wittig conditions.

Deprotection :

Chemical Reactions Analysis

Types of Reactions

2-Methylidenehepta-4,6-dien-1-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated alcohols .

Scientific Research Applications

2-Methylidenehepta-4,6-dien-1-OL has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylidenehepta-4,6-dien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- In contrast, the branched isopropyl group in the analog () likely reduces reactivity at C4 due to steric shielding .

Reactivity and Stability

Conjugation Effects : The conjugated 4,6-diene system in both compounds may stabilize transition states in cycloaddition reactions. However, the methylidene group in the target compound could further lower activation energy compared to the substituted analog .

Hydroxyl Group Reactivity : The primary hydroxyl group in the target compound (C1) may exhibit higher nucleophilicity than the tertiary hydroxyl group (C3) in the analog due to reduced steric hindrance.

Q & A

Q. How can the stereoselective synthesis of 2-Methylidenehepta-4,6-dien-1-OL be optimized for high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 130°C in 1,4-dioxane), catalyst selection (e.g., CuBr₂ for analogous dienol syntheses), and substrate ratios based on protocols for structurally related compounds like (E)-2-methylhepta-4,6-dien-1-ol . Post-synthesis, employ HPLC for purification to isolate the target compound from stereoisomers or byproducts . Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction times (e.g., 12–24 hours) to minimize side reactions.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and double-bond geometry, referencing chemical shift databases for dienol derivatives (e.g., δ ~5.5–6.5 ppm for conjugated dienes) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental values within ±0.001 Da) . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm⁻¹). For stereochemical confirmation, compare experimental data with X-ray crystallography results of analogous compounds (e.g., (E)-6-methylhepta-4,6-dien-1-ol) .

Advanced Research Questions

Q. How can computational chemistry resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental NMR data to predict and verify stereochemical outcomes. For example, compare computed 13C chemical shifts for possible stereoisomers with experimental values (error thresholds < 2 ppm). Validate computational models using X-ray structures of related compounds (e.g., (E)-6-(trimethylsilyl)hepta-4,6-dien-1-ol) . Use molecular dynamics simulations to assess conformational stability under reaction conditions.

Q. What strategies address contradictions in reaction outcomes during diene conjugation or cyclization involving this compound?

- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, temperature gradients) to identify critical factors influencing regioselectivity. For example, polar aprotic solvents may favor conjugate addition over radical pathways. Use kinetic studies (e.g., time-resolved NMR or quenching experiments) to detect transient intermediates and refine mechanistic hypotheses . Cross-validate results with independent techniques (e.g., isotopic labeling for tracking bond formation) .

Q. How can mechanistic studies improve the design of intramolecular (4+3) cycloadditions using this compound?

- Methodological Answer : Investigate transition states via frontier molecular orbital (FMO) theory to predict reactivity and regioselectivity. For example, assess HOMO-LUMO interactions between diene and dienophile components. Experimentally, employ deuterium labeling at reactive sites (e.g., methylidene group) to trace bond reorganization pathways . Compare kinetic data (e.g., activation energy barriers) with computational predictions to refine catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.